2-((4-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, a series of 3-sulfenylated oxindole linked 1,2,3-triazole hybrids from 3-sulfenylated oxindoles bearing a terminal alkyne was efficiently synthesized . Another study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives from p-chlorobenzoic acid .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Quinazoline derivatives have been extensively studied for their antimicrobial properties. A study synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antifungal and antibacterial activities, highlighting the potential of quinazoline compounds in treating microbial infections (Patel & Patel, 2010). Similarly, another research focused on novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, indicating their promise in antitubercular therapy (Marvadi et al., 2020).
Anticancer Activity
Quinazolinone derivatives are also being investigated for their potential anticancer activities. A study on new quinazolinone-based derivatives found them to be dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, enzymes often implicated in cancer progression. These compounds showed potent cytotoxic activity against various human cancer cell lines, demonstrating their potential as effective anti-cancer agents (Riadi et al., 2021).
Future Directions
Indole derivatives, which are structurally related to this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it would be interesting to further investigate the biological activities of this compound and its derivatives.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLWQWQOYGYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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